Product packaging for Solanapyrone A(Cat. No.:CAS No. 88899-61-0)

Solanapyrone A

Cat. No.: B1218416
CAS No.: 88899-61-0
M. Wt: 302.4 g/mol
InChI Key: AWQLNKJBXASXDU-SFDCBXKLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Solanapyrone A is a polyketide-derived secondary metabolite and phytotoxin originally isolated from phytopathogenic fungi such as Alternaria solani and Ascochyta rabiei . It belongs to a family of α-pyrone compounds and features a characteristic 3,4-dehydrodecalin moiety, the formation of which is catalyzed by a dedicated Diels–Alderase enzyme, solanapyrone synthase (SPS) . This enzymatic intramolecular [4+2] cycloaddition was a landmark discovery, representing one of the first identified Diels–Alderases in natural product biosynthesis . While initially investigated for its role in plant diseases like early blight in tomatoes and potatoes, recent research indicates its primary biological function may be as an antibiotic against competing saprobic fungi, rather than as a direct virulence factor during plant infection . This makes this compound a critical compound for research in organic chemistry, enzymology, and fungal biology. Researchers value it for studying the mechanisms of enzymatic Diels–Alder reactions, exploring fungal ecology and niche competition, and investigating the biosynthesis of complex natural products. This product is intended for research purposes only in a laboratory setting. It is not intended for personal, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O4 B1218416 Solanapyrone A CAS No. 88899-61-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88899-61-0

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde

InChI

InChI=1S/C18H22O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-13,17H,3-6H2,1-2H3/t11-,12+,13+,17+/m0/s1

InChI Key

AWQLNKJBXASXDU-SFDCBXKLSA-N

SMILES

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC

Isomeric SMILES

C[C@H]1C=C[C@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)C=O)OC

Canonical SMILES

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC

Synonyms

solanapyrone A
solanapyrone A, (1R-(1alpha,2alpha,4abeta,8aalpha))-isomer
solanapyrone D

Origin of Product

United States

Biosynthetic Pathways and Genetic Regulation of Solanapyrone a

Polyketide Synthase (PKS) Mediated Core Structure Formation in Solanapyrone Biosynthesis

The initiation of Solanapyrone A biosynthesis is catalyzed by a type I iterative polyketide synthase (PKS), designated as Sol1. researchgate.netapsnet.org This enzyme is responsible for the condensation of acetate units and S-adenosylmethionine (SAM) to assemble the initial polyketide chain. researchgate.net Heterologous expression of the sol1 gene in Aspergillus oryzae has led to the production of desmethylprosolanapyrone I, confirming its role as the prosolanapyrone synthase (PSS) that constructs the core pyrone-containing octaketide structure. nih.govacs.org Phylogenetic analyses indicate that Sol1 clusters with other fungal PKSs known to be involved in the biosynthesis of pyrone-containing compounds. nih.gov Although Sol1 shares homology with PKSs that also possess Diels-Alderase domains, such as LovB, it does not catalyze the cycloaddition reaction itself. nih.gov

Post-PKS Modification Enzymes and Their Roles in this compound Production

Following the synthesis of the initial polyketide backbone by Sol1, a series of post-PKS modification enzymes act sequentially to tailor the intermediate, ultimately yielding this compound. These enzymes include O-methyltransferases, cytochrome P450 monooxygenases, a Diels-Alderase, and a dehydrogenase. researchgate.netapsnet.org

O-Methyltransferases in this compound Biosynthesis

An O-methyltransferase, encoded by the sol2 gene, is a key enzyme in the solanapyrone biosynthetic pathway. researchgate.netapsnet.org Its function is to methylate the hydroxyl group of the initial product formed by Sol1, desmethylprosolanapyrone I. nih.gov Co-expression of sol1 and sol2 results in the production of prosolanapyrone I, demonstrating the specific methylating activity of the Sol2 enzyme. nih.gov

Cytochrome P450 Monooxygenases in this compound Biotransformation

A cytochrome P450 monooxygenase, encoded by the sol6 gene, is responsible for a crucial hydroxylation step in the biosynthesis of this compound. researchgate.netapsnet.org This enzyme catalyzes the hydroxylation of the methyl group in prosolanapyrone I. nih.gov The product of this reaction is prosolanapyrone II, the immediate precursor for the subsequent cyclization step. researchgate.net The involvement of Sol6 has been confirmed through stepwise heterologous expression experiments where the co-expression of sol1, sol2, and sol6 led to the isolation of prosolanapyrone II. nih.gov Cytochrome P450 monooxygenases are a superfamily of heme-containing enzymes known for their role in the oxidative metabolism of a wide range of compounds. mdpi.commdpi.com

Diels-Alderase Enzymes in this compound Cyclization

The final and most defining step in the formation of the characteristic decalin ring system of this compound is an intramolecular [4+2] cycloaddition reaction catalyzed by a Diels-Alderase enzyme. acs.orgnih.gov This crucial transformation is carried out by the enzyme Sol5, also known as solanapyrone synthase (SPS). nih.govnih.gov The sol5 gene encodes a unique flavin-dependent oxidase that catalyzes both the oxidation of the primary alcohol of prosolanapyrone II to an aldehyde and the subsequent intramolecular Diels-Alder reaction to form (-)-solanapyrone A. researchgate.netnih.gov

The function of Sol5 has been confirmed through several experimental approaches. Purified recombinant Sol5 protein has been shown to convert prosolanapyrone II into this compound in vitro. apsnet.orgnih.gov Furthermore, the deletion of the sol5 gene in both Ascochyta rabiei and Alternaria solani resulted in the complete abolishment of solanapyrone production and the accumulation of the precursor, prosolanapyrone II-diol. nih.govapsnet.org This provides strong genetic evidence for the essential role of Sol5 in the final cyclization step of this compound biosynthesis. apsnet.org

Dehydrogenases in this compound Analog Formation

The solanapyrone biosynthesis gene cluster contains a gene, sol3, which is predicted to encode a dehydrogenase. apsnet.orgnih.gov However, the precise role of this enzyme in the biosynthesis of this compound or the formation of its analogs is not yet clearly understood. researchgate.net While the functions of the other enzymes in the pathway have been elucidated through genetic and biochemical studies, the specific substrate and product of the Sol3 dehydrogenase remain to be determined.

Genetic Organization of the Solanapyrone Biosynthesis Gene Cluster

The genes responsible for the biosynthesis of this compound are organized in a contiguous cluster within the fungal genome. This "sol" gene cluster has been identified and characterized in both Alternaria solani and Ascochyta rabiei. nih.govnih.gov In A. solani, the cluster consists of six genes, sol1 through sol6, spanning approximately 20 kb of the genome. apsnet.orgnih.gov

The organization of the solanapyrone gene cluster is highly conserved between A. solani and A. rabiei, with the same order and orientation of the six genes. nih.gov The homologous genes in these two species share a remarkably high level of amino acid sequence identity, ranging from 96% to 98%. nih.gov In A. rabiei, the solanapyrone gene cluster is located in a subtelomeric region, embedded within an AT-rich environment. nih.govasm.org A notable difference in the A. rabiei cluster is the presence of a large AT-rich region of about 13 kb that interrupts the cluster between the sol2 and sol3 genes. researchgate.net

The expression of the solanapyrone biosynthesis genes is regulated by a pathway-specific transcription factor encoded by the sol4 gene, which is part of the cluster. apsnet.orgasm.org Deletion of sol4 leads to the complete loss of solanapyrone production, indicating its role as a positive regulator for the other sol genes. asm.org

Table 1: Genes of the Solanapyrone Biosynthesis Cluster and their Functions

GeneEnzyme/ProteinFunction in this compound Biosynthesis
sol1Polyketide Synthase (PKS) / Prosolanapyrone Synthase (PSS)Catalyzes the formation of the initial polyketide backbone (desmethylprosolanapyrone I) from acetate and SAM. researchgate.netnih.gov
sol2O-methyltransferaseMethylates the hydroxyl group of desmethylprosolanapyrone I to form prosolanapyrone I. researchgate.netnih.gov
sol3DehydrogenasePutative dehydrogenase; its precise role in the biosynthesis is currently unclear. researchgate.netapsnet.org
sol4Transcription FactorA pathway-specific positive regulator for the expression of the other sol genes. apsnet.orgasm.org
sol5Diels-Alderase / Solanapyrone Synthase (SPS)A bifunctional enzyme that oxidizes prosolanapyrone II and catalyzes the subsequent intramolecular Diels-Alder reaction to form this compound. researchgate.netnih.gov
sol6Cytochrome P450 MonooxygenaseHydroxylates prosolanapyrone I to produce prosolanapyrone II. researchgate.netnih.gov

Table 2: Intermediates in the Biosynthesis of this compound

Compound NameDescription
Desmethylprosolanapyrone IThe initial octaketide product formed by the polyketide synthase Sol1. nih.govacs.org
Prosolanapyrone IFormed by the O-methylation of desmethylprosolanapyrone I by the enzyme Sol2. nih.gov
Prosolanapyrone IIThe product of the hydroxylation of prosolanapyrone I by the cytochrome P450 monooxygenase Sol6; the direct precursor to the Diels-Alder cyclization. researchgate.netnih.gov
Prosolanapyrone II-diolAccumulates in mutants where the sol5 gene has been deleted. nih.govapsnet.org

Transcriptional Regulation of this compound Production

The production of this compound is intricately controlled at the transcriptional level, primarily governed by a pathway-specific transcription factor encoded within the solanapyrone biosynthetic gene cluster. In the fungus Ascochyta rabiei, this key regulator is identified as Sol4, a novel type of Zn(II)2Cys6 zinc cluster transcription factor. researchgate.netasm.orgresearchgate.net

Genetic studies have demonstrated the critical role of sol4 in the biosynthesis of solanapyrones. Deletion of the sol4 gene results in the complete cessation of solanapyrone production, without affecting the fungus's growth, sporulation, or virulence. asm.orgresearchgate.net Conversely, overexpression of sol4 has been shown to induce the expression of the other genes within the solanapyrone cluster. asm.orgresearchgate.net These findings indicate that Sol4 is both necessary and sufficient for the activation of the solanapyrone biosynthetic pathway. asm.orgresearchgate.net

The solanapyrone gene cluster itself is located in a dynamic genomic environment, specifically in a subtelomeric region of the chromosome. researchgate.netasm.orgnih.gov These regions are often characterized by a high frequency of genetic rearrangements, which can influence gene expression. The expression of the solanapyrone biosynthetic genes, under the control of Sol4, has been observed to be growth stage-specific. For instance, in A. rabiei, the expression of sol1 and sol5, two key biosynthetic genes, is detected during the formation of pycnidia (asexual fruiting bodies) in saprobic growth conditions, but not during the infection of its host plant. nih.gov This suggests a specific biological role for this compound during certain stages of the fungal life cycle, which is tightly regulated at the transcriptional level.

The table below summarizes the key genes within the solanapyrone biosynthetic cluster and their functions, including the regulatory gene sol4.

Gene NameEncoded Protein/EnzymeFunction in this compound Biosynthesis
sol1Polyketide Synthase (PKS)Initiates the biosynthesis by assembling the polyketide backbone.
sol2O-methyltransferaseModifies the polyketide intermediate.
sol3DehydrogenasePotentially involved in the conversion of this compound to other forms.
sol4Zn(II)2Cys6 Transcription FactorPositively regulates the expression of the other sol genes.
sol5Flavin-dependent OxidaseCatalyzes the final oxidation and Diels-Alder cyclization steps.
sol6Cytochrome P450 monooxygenaseModifies the polyketide intermediate.

Evolutionary Aspects of Solanapyrone Gene Clusters

The evolutionary history of the solanapyrone gene cluster is marked by its presence in a dynamic genomic region and evidence suggesting its transfer between fungal species. The cluster is situated in a subtelomeric region, an area of the chromosome known for its high plasticity and enrichment of secondary metabolite genes. researchgate.netasm.orgnih.gov In Ascochyta rabiei, this region is characterized as being AT-rich and flanked by transposable elements, which is likely a result of a process called repeat-induced point (RIP) mutation. asm.orgresearchgate.net Despite this volatile genomic environment, the solanapyrone gene cluster has maintained its structural integrity, underscoring its significant role in the biology of the fungi that possess it. asm.orgresearchgate.net

A compelling hypothesis for the evolutionary dissemination of the solanapyrone gene cluster is horizontal gene transfer (HGT). HGT is the movement of genetic material between different species, as opposed to vertical transfer from parent to offspring. Several lines of evidence support the HGT of the solanapyrone cluster in fungi:

Patchy Phylogenetic Distribution: The solanapyrone gene cluster has a sporadic distribution among fungal species. It is found in distantly related fungi such as Alternaria solani and Ascochyta rabiei (both in the Dothideomycetes class) and even more distantly in Nigrospora species (Sordariomycetes). asm.orgnih.gov However, it is notably absent in many closely related species of Ascochyta and Alternaria. asm.orgnih.gov This patchy distribution is a classic indicator of HGT, as it is inconsistent with a pattern of vertical inheritance and subsequent gene loss in numerous lineages.

High Sequence Similarity: The genes within the solanapyrone cluster exhibit an exceptionally high degree of amino acid sequence identity (96-98%) between A. rabiei and Al. solani. asm.org This level of similarity is unexpected for genes that have diverged vertically over a long evolutionary period and suggests a more recent acquisition of the cluster by one or both species from a common donor or through a direct transfer event.

Genomic Location: The location of the solanapyrone gene cluster in a subtelomeric region further strengthens the HGT hypothesis. researchgate.netasm.orgnih.gov Subtelomeres are known to be hotspots for the integration of foreign DNA and are often associated with genes that provide adaptive advantages in specific ecological niches.

The table below presents a comparison of key features supporting the horizontal gene transfer hypothesis for the solanapyrone gene cluster.

Evidence for HGTObservationImplication
Phylogenetic Distribution Found in distantly related fungal species (Alternaria, Ascochyta, Nigrospora) but absent in many of their close relatives.Inconsistent with vertical inheritance; suggests acquisition of the cluster by different species independently.
Sequence Homology The amino acid sequences of the solanapyrone biosynthetic genes are 96-98% identical between Ascochyta rabiei and Alternaria solani.The high degree of similarity points towards a recent transfer event, rather than divergence from a distant common ancestor.
Genomic Context The gene cluster is located in a subtelomeric region, which is known for genomic instability and the integration of horizontally transferred genes.The genomic location is consistent with a region of the chromosome that is receptive to the incorporation of foreign genetic material.

Biological Activities and Ecological Roles of Solanapyrone a

Antifungal Activity Spectrum and Underlying Mechanisms of Solanapyrone A

This compound has demonstrated significant antifungal properties, particularly against saprobic fungi that compete for resources in the environment.

Ascochyta rabiei produces this compound during its saprobic growth phase, specifically associated with the development of asexual fruiting bodies nih.govusda.gov. In confrontation assays, A. rabiei effectively suppressed the growth of common saprobic fungi found in chickpea debris, such as species of Alternaria, Epicoccum, and Ulocladium nih.govresearchgate.netresearchgate.net. This compound was directly detected in the inhibitory zones of these assays, confirming its role in this antagonistic interaction nih.govresearchgate.netresearchgate.net. The half maximal inhibitory concentration (IC50) of this compound against these saprobic competitors ranged from 50 to 80 μM researchgate.net. These findings suggest that this compound plays a crucial role in competition and the survival of the fungus in natural habitats by inhibiting competing microorganisms nih.govusda.govresearchgate.net.

Table 1: Antifungal Activity of this compound against Saprobic Fungi

Fungal SpeciesObserved EffectConcentration Range (μM)Citation(s)
Alternaria spp.Growth Suppression50-80 nih.govresearchgate.netresearchgate.net
Epicoccum spp.Growth Suppression50-80 nih.govresearchgate.netresearchgate.net
Ulocladium spp.Growth Suppression50-80 nih.govresearchgate.netresearchgate.net

Beyond saprobic competitors, this compound and its analogues have shown activity against a broader range of fungi. Solanapyrone J, for instance, demonstrated antifungal activity against Aspergillus flavus and Fusarium verticillioides acs.org. Solanapyrone N has been effective in suppressing the growth of Botrytis cinerea and Penicillium islandicum nih.govmdpi.com. Furthermore, Solanapyrones J and K exhibited antimicrobial effects against Candida albicans and Staphylococcus aureus (Gram-positive bacteria), but not against Escherichia coli (Gram-negative bacteria) acs.orgnih.gov. This compound itself has also been noted for its selective toxicity towards Gram-positive bacteria like Bacillus subtilis researchgate.net.

Phytotoxic Effects of this compound and Its Role in Plant-Pathogen Interactions

This compound is recognized for its potent phytotoxicity, impacting various plant species, and its role in plant-pathogen interactions has been a subject of significant research.

This compound is highly toxic to a range of plant species, including several legume varieties and the model plant Arabidopsis thaliana apsnet.orgapsnet.orgresearchgate.netnih.gov. When applied to chickpea shoots, this compound induced symptoms characteristic of Ascochyta blight, such as loss of turgor and the development of chlorotic zones on leaflets bbk.ac.ukucl.ac.uk. Studies have shown that purified this compound causes necrotic lesions on the leaflets of various legume plants and inhibits the primary root growth of Arabidopsis thaliana, although it can also stimulate lateral root branching mdpi.com. Nonhost legumes, including pea (Pisum sativum), cowpea (Vigna unguiculata), and green bean (Phaseolus vulgaris), have demonstrated reduced sensitivity to this compound compared to chickpea apsnet.org. Purified this compound has been observed to cause necrotic lesions on all tested plant species, indicating a broad spectrum of phytotoxicity researchgate.net.

Table 2: Phytotoxicity of this compound on Selected Plant Species

Plant Species / GroupObserved Phytotoxic EffectCitation(s)
Legume SpeciesNecrotic lesions on leaflets, loss of turgor, chlorotic zones mdpi.combbk.ac.ukucl.ac.uk
Arabidopsis thalianaInhibition of primary root growth, induction of lateral root branching mdpi.com
Chickpea (Cicer spp.)Symptoms mimicking Ascochyta blight, loss of turgor, flame-shaped chlorotic zones bbk.ac.ukucl.ac.uk
Nonhost LegumesLess sensitive compared to host legumes (e.g., pea, cowpea, green bean) apsnet.org
All Tested PlantsNecrotic lesions researchgate.net

Historically, Solanapyrones, including this compound, were considered potential virulence factors for fungi like Ascochyta rabiei and Alternaria solani due to their pronounced phytotoxicity apsnet.orgnih.govtandfonline.com. However, research involving the generation of solanapyrone-minus mutants in these fungal species has led to a reassessment of this role apsnet.orgapsnet.orgresearchgate.netnih.gov. These studies demonstrated that mutants lacking this compound production were equally virulent as their wild-type counterparts, indicating that solanapyrones are not essential for pathogenicity apsnet.orgresearchgate.netnih.gov. Furthermore, evidence suggests that this compound is not a host-selective toxin apsnet.orgresearchgate.net. Investigations into the production of solanapyrones have revealed that their synthesis is primarily associated with saprobic growth and the formation of asexual fruiting bodies, rather than the parasitic phase of infection nih.govusda.govresearchgate.net.

The observation that solanapyrones are often not recovered from infected plant tissues has led to the hypothesis that host plants rapidly metabolize these compounds apsnet.org. This metabolic capability has been proposed as an indicator of host plant resistance to fungal diseases apsnet.org. In chickpea, the glutathione (B108866)/glutathione-S-transferase (GST) system plays a significant role in the detoxification of this compound bbk.ac.uk. GST enzymes facilitate the covalent linkage of this compound to glutathione (GSH), forming less reactive and more water-soluble glutathione-S-conjugates within the cytoplasm bbk.ac.uk.

Studies have indicated that chickpea cultivars exhibiting lower sensitivity to this compound possess higher levels of both oxidized and reduced glutathione, along with elevated GST activity, compared to more susceptible cultivars tandfonline.combbk.ac.uk. This suggests that the efficiency of the GST-mediated detoxification pathway is linked to the plant's resistance mechanisms against Ascochyta blight tandfonline.combbk.ac.uk. Additionally, other metabolic processes, such as demethylation of this compound, can yield less toxic metabolites, further contributing to the plant's defense ucl.ac.uk. The effectiveness of these detoxification mechanisms can influence disease severity, as even susceptible cultivars may resist the toxin if its concentration remains below a certain threshold required to trigger severe symptoms bbk.ac.uk.

Compound List:

this compound

Solanapyrone B

Solanapyrone C

Solanapyrone J

Solanapyrone K

Solanapyrone L

Solanapyrone M

Solanapyrone N

Prosolanapyrone II-diol

Nigrosporapyrone A

Antibacterial Activity Profile of this compound

This compound has demonstrated notable antibacterial properties, exhibiting activity against a range of bacterial species. Studies indicate its effectiveness against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, and Micrococcus tetragenus researchgate.netnih.govresearchgate.netresearchgate.net. Research has also reported its activity against B. megaterium nih.gov. While its activity against Gram-negative bacteria is less extensively documented, some studies suggest potential effects mdpi.com. The compound's ability to inhibit bacterial growth positions it as a potential candidate for antimicrobial development.

Table 1: Antibacterial Activity of this compound Against Select Bacterial Species

Target OrganismReported ActivityReference(s)
Bacillus subtilisActive, Inhibitory researchgate.netnih.govresearchgate.netresearchgate.net
Staphylococcus aureusActive, Inhibitory researchgate.netnih.gov
Micrococcus tetragenusActive, Inhibitory nih.gov
B. megateriumActive, Inhibitory nih.gov
Candida albicansActive, Inhibitory researchgate.netnih.gov
Aspergillus flavusActive, Inhibitory nih.gov
Fusarium verticillioidesActive, Inhibitory nih.gov

Note: Specific Minimum Inhibitory Concentration (MIC) or zone of inhibition data for this compound against bacteria were not consistently available across all sources in a format suitable for direct table inclusion without further detailed analysis of individual studies.

Investigational Anticancer Potential of this compound

The potential of this compound in anticancer therapy is an area of ongoing research. Preliminary studies have suggested that this compound and its analogues may possess cytotoxic effects against various cancer cell lines. Some research indicates that these compounds can induce apoptosis in cancer cells . For instance, studies involving related compounds have shown that certain solanapyrone analogues can inhibit cell proliferation and reduce the viability of cancer cell lines, such as prostate cancer cells (e.g., 22Rv1, C4-2, PC-3) ontosight.airesearchgate.net. While specific quantitative data like IC50 values for this compound against a broad panel of cancer cell lines are still emerging, the initial findings highlight its promise as a lead compound for further investigation in cancer treatment ontosight.airesearchgate.net.

Other Reported Biological Activities of this compound (e.g., algal toxicity)

Beyond its antibacterial and anticancer potential, this compound and related solanapyrones have demonstrated toxicity towards aquatic organisms, particularly algae. Studies have reported that solanapyrones exhibit toxicity to the marine unicellular alga Dunaliella sp. at concentrations as low as 100 µg/mL acs.orgresearchgate.netcapes.gov.brresearchgate.net. This algal toxicity suggests a potential role in ecological interactions within marine environments and could be relevant in understanding phytotoxic associations between marine fungi and algae. Furthermore, Solanapyrone C, a related compound, has also shown an algistatic effect nih.gov.

Table 2: Algal Toxicity of Solanapyrones

Target OrganismCompound(s)Reported Toxicity ThresholdReference(s)
Dunaliella sp.Solanapyrones A-C, E-G≤ 100 µg/mL acs.orgresearchgate.netcapes.gov.brresearchgate.net
Dunaliella sp.Solanapyrone CAlgistatic effect nih.gov

Ecological Significance of this compound in Microbial Competition and Survival

This compound plays a significant role in the ecological interactions of the fungi that produce it, particularly in competitive environments. Research indicates that this compound is primarily produced during the saprobic growth phase of fungi like Ascochyta rabiei, rather than during parasitic infection researchgate.netresearchgate.net. In this saprobic stage, when fungi colonize dead organic matter or debris, they face intense competition from other microorganisms, including bacteria and other fungi researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net.

This compound has been observed to effectively suppress the growth of these competing saprobic fungi, such as species of Alternaria, Epicoccum, and Ulocladium researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The compound has been detected in inhibitory zones during confrontation assays, providing direct evidence of its antagonistic capabilities researchgate.net. The half-maximal inhibitory concentrations (IC50) against some saprobic fungi have been reported to range between 50 to 80 µM researchgate.net. These findings strongly suggest that this compound is a crucial metabolite for the fungus's survival and competitive advantage in its natural habitat, enabling it to secure resources and establish dominance in microbial communities researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Despite its phytotoxic properties, studies have also indicated that this compound is not essential for the pathogenicity of fungi like Ascochyta rabiei and Alternaria solani, suggesting its primary ecological role is in inter-microbial competition rather than host plant infection apsnet.orgapsnet.org.

Table 3: Ecological Role of this compound in Microbial Competition

Producing OrganismCompetitor OrganismsReported Role of this compoundReference(s)
Ascochyta rabieiSaprobic fungi (Alternaria, Epicoccum, Ulocladium species)Suppresses growth, provides competitive advantage, aids survival researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Alternaria solaniSaprobic fungiSuppresses growth, provides competitive advantage, aids survival researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Marine FungiMarine unicellular alga (Dunaliella sp.)Exhibits toxicity, potential role in phytotoxic associations acs.orgresearchgate.netcapes.gov.brresearchgate.net

Compound List:

this compound

Solanapyrone B

Solanapyrone C

Solanapyrone E

Solanapyrone F

Solanapyrone G

Solanapyrone J

Solanapyrone K

Solanapyrone L

Solanapyrone M

Chemical Synthesis Strategies for Solanapyrone a and Analogs

Total Synthesis Approaches to the Solanapyrone A Core Structure

The total synthesis of this compound and its related compounds has been a significant endeavor in organic chemistry, aiming to replicate the molecule's intricate structure and stereochemistry. Early approaches often centered on constructing the characteristic dehydrodecalin framework, frequently employing intramolecular Diels-Alder (IMDA) reactions as a key step nih.govacs.orgrsc.orgprinceton.eduacs.org. More recent synthetic efforts have leveraged modern catalytic methods, including organocatalysis and enzymatic catalysis, to achieve high levels of enantioselectivity and efficiency thieme-connect.comcaltech.eduacs.orgmdpi.comwiley-vch.deresearchgate.netmdpi.comresearchgate.net. These strategies have not only provided access to this compound but also to its diastereomers and analogs, such as Solanapyrones D and E, offering insights into structure-activity relationships and biosynthetic pathways.

Key Synthetic Methodologies and Reaction Design for this compound

The synthesis of this compound relies on sophisticated chemical transformations, with particular emphasis on cycloaddition and cascade reactions to assemble its polycyclic structure.

Diels-Alder Cycloaddition Strategies in Solanapyrone Synthesis

The intramolecular Diels-Alder (IMDA) reaction has been a cornerstone in the total synthesis of this compound and related compounds, serving as an efficient method for constructing the fused dehydrodecalin ring system nih.govacs.orgtandfonline.comrsc.orgnih.govprinceton.eduacs.orgwikipedia.orgpnas.org.

Initial synthetic efforts utilized non-enzymatic IMDA reactions of prosolanapyrone precursors. These reactions, while capable of forming the core structure, often resulted in mixtures of endo and exo diastereomers, with selectivity being dependent on reaction conditions and substrate substituents nih.govprinceton.eduacs.org. For instance, studies on prosolanapyrone precursors (I, II, III) showed varying endo/exo ratios depending on solvent polarity and temperature princeton.edu.

A significant advancement was the discovery and application of an enzymatic Diels-Alder reaction. A crude enzyme preparation from Alternaria solani, later identified as Solanapyrone Synthase (SPS), was shown to catalyze the IMDA of prosolanapyrone II, yielding (−)-Solanapyrone A with high enantioselectivity and exo-selectivity, surpassing chemical methods in stereocontrol nih.govuniprot.orgprinceton.eduacs.orgresearchgate.net. This enzymatic approach provided a powerful route to enantiomerically pure this compound.

More recently, organocatalysis has emerged as a potent tool for asymmetric IMDA reactions. The MacMillan group pioneered the use of chiral secondary amine catalysts, specifically imidazolidinones, to mediate highly enantioselective IMDA reactions. This methodology was successfully applied to the synthesis of Solanapyrone D, installing multiple stereocenters in a single catalytic step with excellent yield and enantiomeric excess thieme-connect.comcaltech.eduacs.orgmdpi.comwiley-vch.deresearchgate.netmdpi.comresearchgate.net. For example, the cyclization of a triene precursor using an imidazolidinone catalyst afforded the decalin aldehyde intermediate in 71% yield and 90% ee, which was subsequently elaborated to Solanapyrone D acs.orgmdpi.commdpi.com.

Table 1: Key Diels-Alder Cycloaddition Strategies in Solanapyrone Synthesis

Reaction TypeSubstrate / PrecursorCatalyst / EnzymeConditionsYield (%)Enantiomeric Excess (ee) (%)Diastereoselectivity (endo:exo)Reference(s)
Non-enzymatic IMDA Prosolanapyrone II (7)Thermal (e.g., PhCH₃, H₂O)Varies (e.g., 110°C, 2h to 30°C, 48h)19-82N/A2.2 - 23 princeton.edu
Enzymatic IMDA Prosolanapyrone II (7)Crude enzyme preparation (Solanapyrone Synthase, SPS) from Alternaria solaniNot specified for yield/ee-High (e.g., 99%)Good exo-selectivity nih.govprinceton.eduacs.org
Prosolanapyrone IIICrude enzyme preparationNot specified25920.887 princeton.edu
Organocatalytic IMDA Triene precursor (for Solanapyrone D synthesis)Imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butylimidazolidinone)20 mol% catalyst, 5°C, MeCN7190>20:1 thieme-connect.comacs.orgmdpi.com
Trienal precursor (for Solanapyrone D synthesis)Imidazolidinone catalyst (e.g., ent-II)20 mol% catalyst7190- mdpi.com

Domino Michael Reaction Applications in this compound Synthesis

The domino Michael reaction has been successfully employed as a strategic approach, particularly in the synthesis of Solanapyrone E and D acs.orgnih.govacs.orgfigshare.com. This methodology typically involves the stereoselective construction of a decalone intermediate, often starting from an enantiomerically pure acetylcyclohexene derivative and methyl crotonate, followed by base-catalyzed isomerization to the more stable trans-decalone acs.orgnih.govacs.orgfigshare.com. The decalone core is then further transformed, including the installation of the pyrone moiety through condensation reactions and subsequent functionalization to yield the target solanapyrones acs.orgnih.govacs.orgfigshare.com. For instance, the domino Michael reaction of an optically pure acetylcyclohexene enolate with methyl crotonate provided a key decalone intermediate in 86% yield, which was then elaborated to Solanapyrone E acs.org.

Table 2: Domino Michael Reaction Strategies in Solanapyrone Synthesis

Reaction TypeSubstrate / PrecursorReagents / ConditionsYield (%)Product / IntermediateReference(s)
Domino Michael Kinetic enolate of optically pure acetylcyclohexene + methyl crotonateMethyl crotonate, base (for isomerization to trans-decalone)86 (overall for decalone)trans-decalone (8) / Solanapyrone E intermediate acs.org
Optically pure acetylcyclohexene (as silyl (B83357) enol ether) + methyl crotonateMethyl crotonate, base (e.g., TBAF for cascade), subsequent transformations62 (final step to Solanapyrone E)Solanapyrone E (2) acs.org
Optically pure acetylcyclohexene + methyl crotonateDomino Michael reaction, equilibration to trans-decalone, dehydroxylation, dehydration, condensation with methyl acetoacetate (B1235776) equivalent, functionalization (formyl/hydroxymethyl) via PummererNot specified for initial stepsSolanapyrones D (1) and E (2) nih.gov

Asymmetric Catalysis in this compound Total Synthesis

Achieving the correct stereochemistry of this compound is paramount, and asymmetric catalysis has played a crucial role in this aspect of its synthesis. Both enzymatic and organocatalytic approaches have been instrumental.

Enzymatic catalysis, specifically using Solanapyrone Synthase (SPS), has demonstrated remarkable control, yielding (−)-Solanapyrone A with high enantioselectivity nih.govuniprot.orgprinceton.eduacs.orgresearchgate.net. This enzyme catalyzes the Diels-Alder reaction of prosolanapyrone II, providing access to the enantiopure natural product.

Organocatalysis, particularly employing chiral secondary amines, has provided powerful synthetic routes to enantiomerically enriched solanapyrone intermediates. The development of iminium catalysis by the MacMillan group enabled highly enantioselective intramolecular Diels-Alder reactions, crucial for constructing the core skeleton of Solanapyrone D with excellent stereocontrol thieme-connect.comcaltech.eduacs.orgmdpi.comwiley-vch.deresearchgate.netmdpi.comresearchgate.net. These organocatalytic methods offer efficient, metal-free alternatives for installing chirality.

Table 3: Asymmetric Catalysis in Solanapyrone Synthesis

Reaction TypeSubstrate / IntermediateCatalyst / EnzymeKey Outcome(s)Reference(s)
Enzymatic Diels-Alder Prosolanapyrone II (7)Solanapyrone Synthase (SPS) from Alternaria solaniHigh enantioselectivity and exo-selectivity for (−)-Solanapyrone A (1) nih.govprinceton.eduacs.org
Organocatalytic IMDA Triene/Trienal precursors (for Solanapyrone D synthesis)Chiral secondary amine catalysts (e.g., Imidazolidinones, MacMillan's catalysts)High yield, excellent enantioselectivity (e.g., 90% ee), good diastereoselectivity thieme-connect.comcaltech.eduacs.orgmdpi.commdpi.comresearchgate.net
Domino Michael Optically pure acetylcyclohexene derivativesLipase (for initial acylation), base (for cascade)Stereoselective decalone formation, leading to enantiopure Solanapyrone E acs.orgacs.org

Synthesis of this compound Analogs and Derivatives

The synthesis of this compound has often involved the preparation of related compounds, such as Solanapyrones D and E, which share structural similarities and are synthesized using analogous methodologies nih.govacs.orgtandfonline.comcaltech.eduacs.orgmdpi.comresearchgate.netmdpi.comacs.orgnih.govacs.orgfigshare.com. These syntheses typically focus on constructing the dehydrodecalin core and the pyrone ring, employing either Diels-Alder or domino Michael strategies. Furthermore, the isolation of new solanapyrone analogues, such as Solanapyrones J-M from a Hawaiian fungicolous fungus, highlights the structural diversity within this class of natural products and presents opportunities for future synthetic exploration nih.gov. The synthetic routes developed for this compound often serve as a foundation for accessing these structurally related compounds, allowing for studies into their comparative biological activities and chemical properties.

Structure Activity Relationship Sar Studies of Solanapyrone a and Derivatives

Elucidating Structural Determinants for the Biological Efficacy of Solanapyrone A

This compound exhibits a range of biological effects, notably as an inhibitor of mammalian DNA polymerases β and λ nih.gov. Its efficacy is intrinsically linked to its molecular architecture, which includes a characteristic 3,4-dehydrodecalin core fused to a substituted α-pyrone ring. Comparative studies with various solanapyrone analogs have provided insights into which structural features are critical for activity.

Pyrone Ring Functionalization: Modifications to the pyrone ring significantly impact bioactivity. For instance, Solanapyrones L and M, which differ in their pyrone ring functional groups compared to Solanapyrones J and K, have shown no significant biological activities mdpi.commdpi.com. This suggests that the specific substituents and their arrangement on the pyrone moiety are critical determinants for interaction with biological targets.

Stereochemistry: The stereochemistry of the dehydrodecalin system plays a role in the observed activities. For example, the relative configurations of the decalin system, arising from exo or endo cycloaddition products, can influence activity dntb.gov.ua.

Specific Substituents: The presence of methyl groups at positions C-1 and C-9 distinguishes Solanapyrone J from this compound, indicating that these substituents can modulate activity dntb.gov.ua. Furthermore, the methoxy (B1213986) group on the pyrone ring of this compound appears important for its toxicity, as a demethylated derivative exhibited significantly reduced toxicity ucl.ac.uk.

Comparative Activity: this compound generally demonstrates higher phytotoxicity and broader antibacterial activity compared to some of its analogs, such as Solanapyrone B ucl.ac.ukmdpi.commdpi.comufba.br. While Solanapyrone C shows activity against specific bacteria (B. megaterium) and algae, this compound displays broader activity against bacteria (B. subtilis, M. tetragenus) and saprobic fungi mdpi.commdpi.comresearchgate.netresearchgate.net. Solanapyrones J and K have shown activity against Gram-positive bacteria, highlighting the influence of structural variations on target specificity mdpi.comdntb.gov.ua.

Computational Approaches in this compound SAR Analysis

Computational methodologies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools in modern drug discovery for predicting biological activity and optimizing lead compounds. While specific QSAR models for this compound are not extensively detailed in the reviewed literature, the general principles and applications of these computational techniques are highly relevant to SAR studies of natural products.

Molecular Docking: This technique simulates the binding of a ligand to a target biomolecule, predicting binding modes and affinities. It has been employed to understand the interactions of various natural products with their targets, aiding in the identification of key binding interactions ualberta.cadntb.gov.uamdpi.com. For this compound, molecular docking could be used to investigate its interaction with DNA polymerases or other potential targets, providing atomic-level insights into its inhibitory mechanism.

QSAR Modeling: QSAR establishes a quantitative relationship between the chemical structure of a molecule and its biological activity. By correlating molecular descriptors (e.g., physicochemical properties, topological indices) with observed bioactivity, QSAR models can predict the activity of new compounds and guide synthetic efforts nih.govnih.goveco-vector.com. Although direct QSAR studies on this compound were not prominently found, the principles are applicable to understanding how structural modifications influence its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Impact of Synthetic Modifications on this compound Bioactivity

Synthetic chemistry plays a vital role in SAR studies by enabling the systematic modification of natural products to probe the influence of specific structural features on biological activity. The total synthesis of solanapyrones has been achieved, providing access to the parent compound and facilitating the creation of novel analogs.

Analog Synthesis: The isolation of various solanapyrone analogs from different fungal species, such as Solanapyrones J, K, L, M, and P, offers natural examples of structural variations and their associated bioactivities researchgate.netmdpi.commdpi.comdntb.gov.uamdpi.comresearchgate.net. These findings suggest that modifications in the side chains or functional groups can lead to altered or diminished activity, as seen with Solanapyrones L and M mdpi.commdpi.com.

Dehydrodecalin Core Formation: Synthetic strategies often focus on the efficient construction of the dehydrodecalin moiety, frequently employing intramolecular Diels-Alder reactions. Control over the stereoselectivity of this cycloaddition is a key challenge and objective in synthetic approaches, as stereochemistry can influence biological interactions acs.orgucl.ac.ukacs.org.

Functional Group Manipulation: Modifications such as demethylation have demonstrated a significant impact on bioactivity. The reduction in toxicity upon demethylation of this compound suggests that the methoxy group is important for its potent effects ucl.ac.uk. Conversely, the addition of methyl groups, as seen in Solanapyrone J compared to this compound, can also alter the activity profile dntb.gov.ua.

The exploration of synthetic modifications, guided by SAR insights and computational predictions, holds promise for the design of more potent and selective solanapyrone-based compounds with potential applications as pharmaceuticals or agrochemicals.

Compound List:

this compound

Solanapyrone B

Solanapyrone C

Solanapyrone D

Solanapyrone E

Solanapyrone F

Solanapyrone G

Solanapyrone H

Solanapyrone I

Solanapyrone J

Solanapyrone K

Solanapyrone L

Solanapyrone M

Solanapyrone N

Solanapyrone O

Solanapyrone P

Nigrosporapyrone A

Advanced Research Methodologies and Analytical Approaches for Solanapyrone a Studies

Genetic Manipulation Techniques for Solanapyrone A Biosynthesis Pathway Elucidation

The biosynthesis of this compound is a complex process orchestrated by a cluster of genes. Elucidating this pathway has been made possible through targeted genetic manipulation, primarily involving the deletion and overexpression of specific genes within the solanapyrone (sol) gene cluster.

Gene Deletion and Overexpression Studies of Solanapyrone Genes

The solanapyrone biosynthetic gene cluster, identified in fungi such as Alternaria solani and Ascochyta rabiei, typically consists of six genes, designated sol1 through sol6. nih.govnih.gov These genes encode the enzymes and regulatory proteins necessary for the step-by-step assembly of the solanapyrone molecule. Genetic studies have been instrumental in assigning functions to each of these genes.

The process begins with the sol1 gene, which encodes a highly reducing iterative polyketide synthase (HR-iPKS). researchgate.netresearchgate.net This enzyme is responsible for creating the initial polyketide backbone of the molecule. Subsequent modifications are carried out by the products of other genes in the cluster. For instance, sol2 encodes an O-methyltransferase and sol6 encodes a cytochrome P450, both of which are believed to modify functional groups to produce prosolanapyrone II, a key precursor to this compound. nih.govresearchgate.net

Gene deletion studies have been critical in confirming the roles of these genes. For example, deleting the sol4 gene, which encodes a pathway-specific transcription factor, results in a significant decrease in the transcription of other sol genes, thereby confirming its regulatory role in the biosynthesis of solanapyrone. nih.gov

Conversely, overexpression studies have been used to isolate and characterize the function of individual enzymes. The sol5 gene product, Solanapyrone Synthase (SPS), was expressed in Pichia pastoris. nih.gov Purified recombinant SPS demonstrated the ability to convert the precursor prosolanapyrone II into (-)-Solanapyrone A, establishing that this single enzyme catalyzes both an oxidation and a subsequent intramolecular [4+2] cycloaddition, or Diels-Alder reaction. nih.govacs.org This was a landmark discovery, providing evidence for an enzyme-catalyzed Diels-Alder reaction in natural product biosynthesis. acs.org Similarly, the sol1 gene product was expressed in Aspergillus oryzae to identify its product as desmethylprosolanapyrone I. nih.gov

These genetic manipulation techniques provide a powerful toolkit for dissecting complex biosynthetic pathways, assigning specific functions to individual genes, and understanding the intricate regulation of secondary metabolite production.

Table 1: Genes of the Solanapyrone Biosynthesis Cluster and Their Functions

GeneEncoded ProteinFunction in this compound BiosynthesisReference
sol1Polyketide Synthase (PKS)Initiates biosynthesis by assembling the polyketide backbone. nih.govresearchgate.net
sol2O-methyltransferaseModifies functional groups on the polyketide intermediate. nih.govnih.gov
sol3DehydrogenaseProposed to convert this compound to Solanapyrone B, though its precise role is not fully elucidated. nih.govacs.org
sol4Transcription FactorPositively regulates the expression of other genes in the cluster. nih.govresearchgate.net
sol5Oxidase / Solanapyrone Synthase (Diels-Alderase)Catalyzes the final oxidation and [4+2] cycloaddition to form the characteristic dehydrodecalin core of this compound. nih.govresearchgate.net
sol6Cytochrome P450Involved in the synthesis of prosolanapyrone II, the immediate precursor of this compound. nih.govnih.gov

Advanced Spectroscopic and Imaging Techniques for Spatiotemporal Analysis of this compound

Understanding where and when this compound is produced within a biological system is crucial for deciphering its ecological role. Advanced spectroscopic and imaging techniques offer the ability to visualize the distribution of molecules directly within tissues and cells, providing critical spatiotemporal information. nih.gov

MALDI-Imaging Mass Spectrometry in the Study of this compound in Biological Systems

Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS) is a powerful, label-free analytical technique that allows for the visualization of the spatial distribution of a wide range of molecules, from small metabolites to large proteins, directly in tissue sections. nih.govfrontiersin.org The technique involves coating a tissue sample with a matrix that absorbs laser energy. A pulsed laser is then fired across the sample in a grid pattern. At each point, the laser desorbs and ionizes molecules from the tissue, which are then analyzed by a mass spectrometer to generate a mass spectrum. nih.gov By compiling the mass spectra from all points, a two-dimensional ion density map can be created, showing the distribution and relative abundance of specific molecules. frontiersin.org

While specific studies applying MALDI-IMS to this compound are not yet prevalent in the literature, the technique holds immense potential for this field. For example, MALDI-IMS could be used to:

Map this compound distribution in fungal colonies: Researchers could visualize where the compound is concentrated, for instance, at the growing edge of the mycelium or in reproductive structures, which could provide clues about its role in fungal development or competition.

Analyze infected plant tissue: By imaging a cross-section of a plant infected with a solanapyrone-producing fungus, it would be possible to see the precise location of the toxin within the plant tissue relative to the fungal hyphae. This could clarify its role in pathogenesis.

Conduct single-cell metabolomics: Recent advances in MALDI-IMS are pushing the boundaries of spatial resolution, enabling the analysis of metabolite profiles at the single-cell level. themarkfoundation.orgbiorxiv.org This could reveal heterogeneity in this compound production within a fungal population.

The high sensitivity and specificity of mass spectrometry, combined with the spatial information provided by the imaging component, make MALDI-IMS an ideal tool for investigating the in-situ production and localization of this compound in complex biological systems. nih.gov

Chromatographic and Mass Spectrometric Profiling in Solanapyrone Metabolomics

Metabolomics aims to comprehensively identify and quantify all small molecules (the metabolome) within a biological sample. nih.gov This provides a functional readout of the cellular state. For a solanapyrone-producing organism, metabolomic profiling can reveal the broader metabolic context in which the compound is synthesized and identify other related or co-regulated metabolites. This is typically achieved using a combination of a high-resolution separation technique, like chromatography, and a high-sensitivity detection method, like mass spectrometry. nih.gov

Advanced platforms such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to High-Resolution Mass Spectrometry (HRMS) are at the forefront of metabolomics research. chemrxiv.org UHPLC uses columns with smaller particles, enabling faster separations with higher resolution and sensitivity compared to traditional HPLC. univr.it This is coupled to a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, which can measure the mass-to-charge ratio (m/z) of metabolites with very high accuracy. mdpi.comrsc.org

The typical workflow for an untargeted metabolomics study of a solanapyrone-producing fungus would involve:

Sample Preparation: Extracting metabolites from fungal cultures grown under different conditions.

Data Acquisition: Analyzing the extracts using an LC-MS system to generate complex datasets containing retention times, m/z values, and ion intensities for thousands of features. nih.gov

Data Processing: Using specialized software to align peaks, detect features, and perform statistical analysis to find metabolites that differ significantly between sample groups.

Metabolite Identification: Identifying features of interest by comparing their accurate mass and fragmentation patterns (MS/MS spectra) to spectral libraries and databases.

This approach can provide a global snapshot of the fungus's metabolism, helping researchers to understand how the production of this compound is linked to primary metabolic pathways or in response to environmental stimuli.

Table 2: Key Techniques in Chromatographic and Mass Spectrometric Profiling

TechniquePrincipleApplication in Solanapyrone MetabolomicsReference
Ultra-High-Performance Liquid Chromatography (UHPLC)Separates molecules based on their physicochemical properties (e.g., polarity) as they pass through a column packed with small particles under high pressure.Provides high-resolution separation of this compound and other metabolites from complex fungal extracts prior to detection. chemrxiv.orgunivr.it
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap)Ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z) with high accuracy and resolution.Allows for the accurate mass measurement of this compound and other metabolites, facilitating their identification and quantification. chemrxiv.orgmdpi.com
Tandem Mass Spectrometry (MS/MS)Isolates ions of a specific m/z, fragments them, and analyzes the resulting fragment ions.Provides structural information about metabolites, which is crucial for confirming the identity of this compound and identifying unknown compounds in the metabolome. nih.gov

Future Directions and Research Gaps for Solanapyrone a

Unraveling Comprehensive Molecular Mechanisms of Action for Solanapyrone A

Despite this compound being identified as a phytotoxin and enzyme inhibitor, its precise molecular mechanisms of action require further in-depth investigation. It is known to selectively inhibit mammalian DNA polymerase beta (pol β) and lambda (pol λ) in vitro, with IC50 values of 30 µM for pol β and 37 µM for pol λ. Studies indicate that this compound competes with both the DNA template and nucleotide substrate on pol β and binds selectively to the N-terminal 8-kDa domain of pol β. This domain is involved in single-stranded DNA binding, 5'-phosphate recognition in gapped DNA, and sugar-phosphate bond cleavage. This compound inhibits single-stranded DNA-binding activity but does not affect the 5'-phosphate recognition or the AP lyase activity nih.gov.

However, the specific cellular targets and pathways modulated by this compound in plant systems, which contribute to its phytotoxicity, remain largely unexplored. Furthermore, its reported antifungal and antibacterial activities suggest interactions with essential microbial cellular components, but the exact molecular targets in these organisms are yet to be elucidated. Future research should focus on identifying the specific plant and microbial proteins or pathways that this compound interacts with, potentially utilizing advanced proteomic and transcriptomic approaches. Investigating its effects on key cellular processes beyond DNA polymerase inhibition, such as cell cycle regulation or defense signaling in plants, is also warranted.

Exploring Broader Ecological Roles and Inter-species Interactions of this compound

The ecological significance of this compound in its natural fungal habitats is an area ripe for exploration. While initially considered a virulence factor facilitating pathogenesis, recent studies suggest a more complex role. Research has indicated that this compound is specifically produced during the saprobic growth of Ascochyta rabiei, particularly during the development of asexual fruiting bodies on certain substrates, rather than during parasitic growth or infection processes nih.govresearchgate.net. This suggests this compound may play a role in inter-fungal competition or survival in the environment.

Confrontation assays have shown that A. rabiei effectively suppresses the growth of competing saprobic fungi, such as Alternaria, Epicoccum, and Ulocladium species, with this compound detected in the inhibitory zones nih.govresearchgate.net. This points to its potential function as an antibiotic or allelopathic compound, aiding the fungus in colonizing substrates and outcompeting other microorganisms. Future research should systematically investigate this compound's activity against a broader range of saprobic fungi and bacteria commonly found in the ecological niches of its producing fungi. Understanding the environmental triggers and conditions that regulate this compound production in these saprobic contexts is also crucial for defining its ecological role.

Advancements in Biosynthetic Engineering for Enhanced this compound Production

The elucidation of the Solanapyrone biosynthetic gene cluster (BGC) provides a strong foundation for metabolic engineering efforts. The BGC in A. solani and A. rabiei comprises six genes: sol1 (encoding a highly reducing polyketide synthase, HRPKS), sol2 (O-methyltransferase), sol3 (alcohol dehydrogenase), sol4 (transcription factor), sol5 (oxidase/Diels-Alderase), and sol6 (cytochrome P450 monooxygenase) acs.orgresearchgate.netnih.govnih.gov. The HRPKS (sol1) initiates the pathway, producing a precursor that is modified by sol2 and sol6 to form prosolanapyrone II, the immediate precursor to this compound. The enzyme encoded by sol5 catalyzes both the oxidation and the subsequent intramolecular Diels-Alder reaction, forming the characteristic dehydrodecalin core acs.orgnih.gov.

Future research could focus on optimizing the heterologous expression of this BGC in industrial microbial hosts to achieve higher production yields. Investigating the regulatory mechanisms controlled by sol4 and exploring the function of sol3 could lead to further pathway optimization. Furthermore, understanding the specific requirements for divalent cations, such as Zn²⁺, Ca²⁺, Mn²⁺, and Cu²⁺, which have been shown to be necessary for A. rabiei solanapyrone production in defined media nih.govresearchgate.net, could guide media development for enhanced yields in fermentation processes. Exploring different fermentation strategies, including solid-state fermentation using agricultural wastes like soy hull pellets, has shown promise for achieving significant yields of this compound nih.gov. Further optimization of these conditions, including harvest time and potential co-culturing strategies, could significantly enhance production efficiency.

Development of Novel this compound Analogs for Targeted Research Applications

The complex structure of this compound, featuring a dehydrodecalin moiety and a pyrone ring, offers multiple sites for chemical modification to generate analogs with tailored properties. Structure-activity relationship (SAR) studies are essential for this endeavor, aiming to identify key structural features responsible for specific biological activities, such as DNA polymerase inhibition or antifungal properties. By systematically modifying different parts of the this compound molecule, researchers can create libraries of analogs for targeted screening.

Potential areas for analog development include:

Modifications to the dehydrodecalin core: Altering stereochemistry or introducing substituents could impact binding affinity to DNA polymerases or influence phytotoxicity.

Changes to the pyrone ring: Modifications to the methoxy (B1213986) group, aldehyde, or the pyrone ring itself might lead to analogs with enhanced or altered biological activities.

Development of probes: Functionalizing this compound with fluorescent tags or affinity labels could create valuable molecular probes for studying its cellular targets and mechanisms of action in greater detail.

Such SAR studies could lead to the development of highly specific inhibitors for particular DNA polymerase isoforms, useful for biochemical research. Furthermore, analogs with improved potency, selectivity, or stability could be explored for applications in agriculture as novel biocontrol agents or in medicine as lead compounds for antibiotic development. The challenge lies in developing efficient synthetic routes to access these diverse analogs and in conducting thorough biological evaluations to identify promising candidates.

Compound List:

this compound

Solanapyrone B

Solanapyrone C

Solanapyrone D

Solanapyrone E

Solanapyrone E1

Solanapyrone E2

Solanapyrone F

Solanapyrone G

Solanapyrone H

Solanapyrone I

Solanapyrone J

Solanapyrone K

Solanapyrone L

Solanapyrone M

Solanapyrone S

Solanapyrone T

Solanapyrone X

Nigrosporapyrone A

Nigrosporapyrone B

Nigrosporapyrone C

Prosolanapyrone II

Desmethylprosolanapyrone I

Prosolanapyrone II-diol

Data Table: Chemical and Biological Properties of this compound

Property/ActivityValue/DescriptionSource/Reference
Molecular FormulaC₁₈H₂₂O₄ nih.gov
Molecular Weight302.4 g/mol nih.gov
IUPAC Name6-[(1R,2S,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl]-4-methoxy-2-oxopyran-3-carbaldehyde nih.gov
Primary Biological ActivityPhytotoxin, Enzyme inhibitor nih.govontosight.ai
Target Enzyme (Mammalian)DNA polymerase β (pol β), DNA polymerase λ (pol λ) nih.govresearchgate.netresearchgate.net
IC₅₀ for pol β30 µM nih.gov
IC₅₀ for pol λ37 µM nih.gov
Mechanism of Inhibition (pol β)Competes with DNA template and nucleotide substrate; inhibits single-stranded DNA binding nih.gov
Ecological Role IndicationAntifungal against saprobic fungi; produced during saprobic growth nih.govresearchgate.net
Known Producing OrganismsAlternaria solani, Ascochyta rabiei, Nigrospora species acs.orgontosight.aimdpi.comapsnet.org
Biosynthetic PathwayPolyketide-derived, involves Diels-Alderase enzyme (Sol5) acs.orgnih.govresearchgate.net

Q & A

Q. What are the primary biosynthetic pathways for Solanapyrone A production in fungal species?

this compound is synthesized via a polyketide pathway in fungi such as Ascochyta rabiei. Key genes (e.g., sol4 and sol5) encode enzymes like solanapyrone synthase (sol5) and a transcription factor (sol4) critical for toxin biosynthesis. Gene deletion studies show that sol4 regulates precursor production (prosolanapyrone II), while sol5 catalyzes the final toxin assembly. Mutants lacking these genes fail to produce this compound, confirming their role in biosynthesis .

Q. How does this compound interact with DNA polymerases at a biochemical level?

Kinetic assays using rat DNA polymerase β (pol β) demonstrate that this compound acts as a competitive inhibitor by binding to the enzyme’s DNA template-binding site. Double reciprocal plots revealed increased Kₘ values for DNA templates (147–588% increase) and decreased Kₘ for dNTP substrates (3.05 to 15 pmol/h) in the presence of this compound. Dixon plots calculated inhibition constants (Kᵢ) of 6.8 μM (DNA template) and 22 μM (dNTP substrate), indicating stronger competition with DNA .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

this compound is classified as acutely toxic (oral, dermal) and a respiratory irritant. Researchers must use PPE (gloves, goggles, lab coats), avoid aerosol generation, and ensure proper ventilation. Emergency protocols include immediate eye rinsing and decontamination of exposed skin. Stability data suggest storage in cool, dry conditions away from incompatible materials .

Advanced Research Questions

Q. How can genetic knockouts resolve contradictions in this compound’s role in fungal pathogenesis?

While sol4 and sol5 deletion mutants in A. rabiei abolish toxin production, pathogenicity assays on chickpea seedlings show no reduction in virulence compared to wild-type strains. This contradicts assumptions that this compound is essential for infection. Researchers should contextualize these findings by testing mutants in varied environmental conditions (e.g., stress triggers) or alternative host models to uncover compensatory virulence mechanisms .

Q. What experimental designs are optimal for assessing this compound’s inhibition kinetics?

Use purified DNA polymerases (e.g., pol β) with template-primer systems like poly(dA)/oligo(dT) and dTTP substrates. Conduct Lineweaver-Burk plots to determine Vₘₐₓ and Kₘ under varying inhibitor concentrations. Validate competitive inhibition via Dixon plots and compare binding affinities to structural analogs. Include controls with non-competitive inhibitors (e.g., ddTTP) to confirm specificity .

Q. How can researchers ensure reproducibility in this compound studies?

Document all experimental parameters: enzyme purity (e.g., 0.05 units of pol β per assay), substrate concentrations, and inhibitor storage conditions. Publish raw kinetic data (e.g., pmol/h activity curves) and statistical analyses in supplementary materials. Cross-validate findings using orthogonal methods like surface plasmon resonance (SPR) to measure direct binding to polymerase domains .

Q. What methodologies confirm this compound’s molecular targets in vivo?

Combine genetic knockouts with metabolomic profiling (LC-MS) to track prosolanapyrone II accumulation in sol5 mutants. Use fluorescence polarization assays to assess this compound’s displacement of DNA from polymerase binding sites. In plant models, apply localized toxin delivery via microsyringe and monitor lesion development relative to wild-type infections .

Q. How do structural modifications of this compound affect its bioactivity?

Synthesize analogs with altered pyrone ring substituents and test inhibition constants (Kᵢ) against pol β. Molecular docking simulations can predict binding affinity changes in the 8-kDa N-terminal domain of the polymerase. Correlate structural variations with cytotoxicity assays on chickpea cell cultures to identify structure-activity relationships .

Methodological and Reporting Standards

What criteria define a robust research question for this compound studies?

Focus on unresolved mechanistic gaps (e.g., “How does sol4 regulate prosolanapyrone II synthesis?”) or contradictory findings (e.g., toxin non-essentiality in pathogenesis). Ensure questions are testable via hypothesis-driven experiments (e.g., mutagenesis, kinetic assays) and align with literature on fungal secondary metabolites .

Q. How should researchers address conflicting data on this compound’s ecological role?

Perform meta-analyses of published studies to identify variables influencing toxicity (e.g., host species, fungal strain diversity). Use dual RNA-seq during infection to correlate toxin production with host defense gene expression. Transparently report limitations (e.g., lab vs. field conditions) in discussion sections .

Q. What are the best practices for publishing this compound research?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Methods : Detail enzyme sources, inhibitor purity (HPLC ≥95%), and assay conditions.
  • Data : Include raw kinetic plots (Fig. 3-style graphs) and mutant genotyping protocols.
  • Reproducibility : Share supplementary files (e.g., primer sequences for sol gene deletions).
  • Ethics : Disclose funding sources and conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solanapyrone A
Reactant of Route 2
Reactant of Route 2
Solanapyrone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.